Methyl 5-bromo-4-methoxypicolinate

Ion Channel Pharmacology TRPC6 Inhibition Medicinal Chemistry

Sourcing positional isomers for TRPC6 program development risks synthetic failure and irreproducible biological data. Methyl 5-bromo-4-methoxypicolinate (CAS 1256789-95-3) ensures regioselective functionalization required for constructing potent TRPC6 inhibitors. - Enables synthesis of substituted piperidinylpyridazinamines with IC50 values as low as 49 nM against human TRPC6 channels. - The 5-bromo substituent serves as a reliable leaving group for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings for rapid SAR library generation. - Well-defined substitution pattern and balanced lipophilicity (cLogP 1.64) support scalable synthesis from discovery through pilot-scale production.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 1256789-95-3
Cat. No. B1429483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-4-methoxypicolinate
CAS1256789-95-3
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1Br)C(=O)OC
InChIInChI=1S/C8H8BrNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3
InChIKeyPPTFIKIWCZHYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-4-methoxypicolinate Core Identity and Physicochemical Profile


Methyl 5-bromo-4-methoxypicolinate (CAS 1256789-95-3) is a heterocyclic building block classified as a substituted picolinate ester, with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . Its structure features a pyridine ring bearing a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl ester at the 2-position . The compound presents as a white to off-white solid with a melting point of 112-115°C and a predicted density of 1.530±0.06 g/cm³ . This substitution pattern defines its reactivity and utility as a versatile intermediate in medicinal chemistry and agrochemical research [1].

Heterocyclic building block for medicinal chemistry and agrochemical intermediate synthesis
Substituted picolinate ester scaffold
5-bromo group enables palladium-catalyzed cross-coupling diversification
Suzuki, Stille, Buchwald-Hartwig compatibility
4-methoxy and methyl ester groups preserve orthogonal functional handles
Supports sequential derivatization strategies

Methyl 5-bromo-4-methoxypicolinate Substitution Risk with Isomeric Analogs


In picolinate chemistry, the precise positioning of substituents on the pyridine ring critically dictates both reactivity and biological activity . While analogs such as Methyl 3-bromo-4-methoxypicolinate or Methyl 4-bromo-5-methoxypicolinate share the same molecular formula, their different substitution patterns lead to divergent electronic distributions and steric environments . This positional variation alters outcomes in key reactions such as palladium-catalyzed cross-couplings and can fundamentally change target engagement in biological systems, as observed with TRPC6 channel modulation . Generic substitution without experimental validation risks synthetic failure or irreproducible biological data, making compound identity verification essential for procurement.

Positional isomer mismatch

Isomeric bromo-methoxy picolinates (3-bromo-4-methoxy, 4-bromo-5-methoxy) share the same formula but shift electronic and steric profiles; palladium-catalyzed coupling outcomes may not reproduce.

TRPC6 pharmacophore access differs

Only the 5-bromo-4-methoxy pattern appears in patent literature for constructing potent TRPC6 inhibitor derivatives; isomeric building blocks lack documented utility for this target class.

Procurement identity verification required

Similar CAS and molecular formula can lead to order mix-ups; confirm substitution pattern via NMR or HPLC before use to avoid synthetic failure.

Methyl 5-bromo-4-methoxypicolinate vs. Key Analogs: Quantitative Evidence


TRPC6 Inhibitory Activity: Differentiation from Inactive Analogs

Methyl 5-bromo-4-methoxypicolinate serves as a key intermediate for preparing substituted piperidinylpyridazinamines, which exhibit potent TRPC6 inhibition. While the parent building block itself is not the final bioactive compound, its unique 5-bromo-4-methoxy substitution pattern is essential for constructing the pharmacophore. A representative derivative synthesized from this building block demonstrates an IC50 of 49 nM against human TRPC6 expressed in HEK293 cells [1]. In contrast, isomeric picolinate building blocks (e.g., 3-bromo-4-methoxy or 4-bromo-5-methoxy analogs) lack documented TRPC6-related activity and are not cited in the relevant patent literature for this target class, indicating that positional isomerism fundamentally alters synthetic utility for this application [2].

TRPC6 inhibitor precursor utility
Class-level inference
Derivative IC50 49 nM vs. isomeric picolinate building blocks: no reported TRPC6 activity
5-bromo-4-methoxy pattern enables TRPC6 pharmacophore assembly
Human TRPC6 HEK293 cell assay; patent literature context
Ion Channel Pharmacology TRPC6 Inhibition Medicinal Chemistry

Lipophilicity (cLogP) and Membrane Permeability Profile

The calculated octanol-water partition coefficient (cLogP) for Methyl 5-bromo-4-methoxypicolinate is 1.6393 [1]. This value falls within a favorable range for passive membrane permeability (typically cLogP 1-3 for CNS drug candidates and 1-5 for general druglikeness) while maintaining acceptable aqueous solubility. For comparison, the unsubstituted parent scaffold, picolinic acid, has a cLogP of 0.529 [2], and ethyl picolinate has a cLogP of 1.417 . The introduction of the 5-bromo and 4-methoxy substituents on Methyl 5-bromo-4-methoxypicolinate increases lipophilicity by approximately 1.1 log units relative to picolinic acid, enhancing its potential for membrane penetration while remaining within a drug-like range.

Lipophilicity (cLogP)
Cross-study comparable
cLogP 1.64 (+1.11 vs picolinic acid; +0.22 vs ethyl picolinate)
Balanced permeability range for drug-like building blocks
Fragment-based calculation; standard algorithm
Physicochemical Property Lipophilicity Druglikeness

Purity Specifications and Batch-to-Batch Consistency

Commercial availability of Methyl 5-bromo-4-methoxypicolinate is well-documented with multiple vendors providing purity specifications. Sigma-Aldrich lists the compound at 97% purity , while other vendors including CymitQuimica and ChemSrc offer material at 98.0% purity . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, isomeric analogs such as Methyl 3-bromo-4-methoxypicolinate and Methyl 4-bromo-5-methoxypicolinate have fewer commercial sources and less established quality control documentation, with some available only as custom synthesis items with longer lead times.

Purity & documentation
Class-level inference
97–98% purity with CoA, NMR, HPLC, GC available from multiple vendors
Reliable procurement supports batch consistency
Isomeric analogs have fewer QC sources; verify documentation
Quality Control Purity Specification Procurement Assurance

Storage Stability and Recommended Conditions

Storage recommendations for Methyl 5-bromo-4-methoxypicolinate are consistently specified across vendors: store under inert atmosphere at room temperature , with some vendors recommending refrigeration at 2-8°C for extended stability [1]. The compound is documented as generally stable under standard laboratory conditions but sensitive to strong acids or bases . This contrasts with related esters such as tert-butyl 5-bromo-4-methoxypicolinate, which typically require stricter storage at -20°C to prevent ester hydrolysis and thermal degradation, reflecting the enhanced stability of the methyl ester moiety in Methyl 5-bromo-4-methoxypicolinate.

Storage stability
Class-level inference
Room temperature, inert atmosphere recommended; tert-butyl ester analog requires −20°C
Simplified inventory without cold-chain logistics
Methyl ester stability advantage over tert-butyl ester
Compound Stability Storage Optimization Laboratory Management

Methyl 5-bromo-4-methoxypicolinate Recommended Application Scenarios


TRPC6-Targeted Inhibitor Synthesis

Methyl 5-bromo-4-methoxypicolinate is the preferred building block for synthesizing substituted piperidinylpyridazinamines, a class of TRPC6 inhibitors with therapeutic potential in nephrotic syndrome, membranous nephropathy, acute renal failure, and diabetic nephropathy [1][2]. The 5-bromo substitution enables regioselective functionalization required for constructing the pharmacophore that yields derivatives with IC50 values as low as 49 nM against human TRPC6 channels [3]. Isomeric picolinate building blocks lack documented utility for this target class, making compound selection critical for program success.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of Methyl 5-bromo-4-methoxypicolinate serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. This enables the rapid diversification of the pyridine core to generate libraries of substituted picolinates for structure-activity relationship (SAR) studies. The methyl ester moiety at the 2-position remains intact under standard coupling conditions, providing a handle for subsequent functionalization or deprotection.

Agrochemical Intermediate for Novel Pesticide Development

Market analysis indicates growing demand for Methyl 5-bromo-4-methoxypicolinate as an intermediate in agrochemical research, particularly for developing new pesticide formulations [1]. The compound's balanced lipophilicity (cLogP 1.64) [2] and well-defined substitution pattern make it suitable for constructing heterocyclic frameworks common in modern crop protection agents. Its established commercial availability and documented purity specifications support scalable synthesis efforts from discovery through pilot-scale production.

Application
Selection Property
Validation Focus
TRPC6 inhibitor synthesis for ion channel research
5-bromo regioselectivity enables pharmacophore construction
Derivative potency and TRPC6 pathway model response
Palladium-catalyzed diversification (Suzuki, Stille)
Bromine leaving group reactivity at 5-position
Cross-coupling compatibility and scaffold library generation
Agrochemical intermediate synthesis
Balanced lipophilicity and defined substitution pattern
Heterocyclic framework construction for crop protection research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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